N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
Overview
Description
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminopropyl group, a cyclohexyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine typically involves the reaction of cyclohexylamine with 3-chloropropylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-N-cyclohexyl-N-methylamine exerts its effects involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl and methylamine groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)-N-methylamine: Lacks the cyclohexyl group, making it less hydrophobic.
N-cyclohexyl-N-methylamine: Lacks the aminopropyl group, reducing its ability to form hydrogen bonds.
N-(3-aminopropyl)-N-cyclohexylamine: Lacks the methylamine group, affecting its overall reactivity.
Uniqueness
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is unique due to the presence of all three functional groups, which confer a combination of hydrophobicity, hydrogen bonding capability, and reactivity. This makes it a versatile compound with a wide range of applications in various fields.
Biological Activity
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine, an organic compound with the molecular formula C10H22N2, has gained attention for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H22N2
- Molecular Weight : 170.30 g/mol
- Structure : The compound features a tertiary amine structure, characterized by a cyclohexyl group and a propylamine chain, which contributes to its reactivity and biological interactions.
Antimicrobial Effects
This compound exhibits significant antimicrobial activity. Research indicates that it disrupts microbial cell walls, leading to cell death. This mechanism is crucial for its effectiveness against various bacteria and fungi. The compound's ability to interact with biological membranes enhances its potential as an antimicrobial agent in pharmaceuticals and disinfectants.
The antimicrobial action of this compound involves:
- Disruption of Lipid Bilayers : The compound interacts with lipid membranes, causing structural damage that results in cell lysis.
- Synergistic Effects : Studies suggest that it may work synergistically with other antimicrobial agents, enhancing overall efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N-Dimethylcyclohexylamine | Tertiary Amine | Lacks the propyl chain; used in similar applications |
N-(2-aminoethyl)-cyclohexylamine | Primary Amine | More reactive due to primary amine nature |
N,N-Diethylcyclohexylamine | Tertiary Amine | Different alkyl substituents affecting solubility |
This compound is distinguished by its specific combination of a cyclohexane ring and a propylene chain, which enhances its biological activity compared to these analogs.
Study on Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Mechanistic Studies
Further mechanistic studies revealed that the compound's interaction with microbial membranes leads to increased permeability and eventual cell death. This was confirmed through assays measuring membrane integrity and cell viability post-treatment.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, including:
- Alkylation Reactions : Using cyclohexyl amine as a starting material.
- Reduction Processes : Reducing suitable precursors to obtain the final product.
These methods highlight the compound's accessibility for further research and potential pharmaceutical applications.
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOODZUIQBJNDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427959 | |
Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26735-20-6 | |
Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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